Lazabemide Lazabemide Laropiprant is a prostaglandin D2 receptor (DP1) antagonist with niacin-induced vasodilation inhibiting activity. Laropiprant binds to and inhibits the activity of DP1, a G-protein coupled receptor. Via competing with prostaglandin D2 (PG D2) for binding to DP1, this agent prevents PG D2-induced vasodilation and increased blood flow. As niacin induces the synthesis of PG D2, predominantly in the skin, administration of laropiprant may prevent niacin-induced vasodilation in the skin and facial flushing.
Laropiprant is an indolyl carboxylic acid.
Laropiprant is an ingredient in the EMA-withdrawn product Pelzont.
Brand Name: Vulcanchem
CAS No.: 103878-84-8
VCID: VC0532614
InChI: InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13)
SMILES: C1=CC(=NC=C1Cl)C(=O)NCCN
Molecular Formula: C21H19ClFNO4S
Molecular Weight: 199.64 g/mol

Lazabemide

CAS No.: 103878-84-8

Inhibitors

VCID: VC0532614

Molecular Formula: C21H19ClFNO4S

Molecular Weight: 199.64 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Lazabemide - 103878-84-8

CAS No. 103878-84-8
Product Name Lazabemide
Molecular Formula C21H19ClFNO4S
Molecular Weight 199.64 g/mol
IUPAC Name N-(2-aminoethyl)-5-chloropyridine-2-carboxamide
Standard InChI InChI=1S/C8H10ClN3O/c9-6-1-2-7(12-5-6)8(13)11-4-3-10/h1-2,5H,3-4,10H2,(H,11,13)
Standard InChIKey NXFFJDQHYLNEJK-CYBMUJFWSA-N
Isomeric SMILES CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CC[C@@H]3CC(=O)O)CC4=CC=C(C=C4)Cl)F
SMILES C1=CC(=NC=C1Cl)C(=O)NCCN
Canonical SMILES CS(=O)(=O)C1=CC(=CC2=C1N(C3=C2CCC3CC(=O)O)CC4=CC=C(C=C4)Cl)F
Appearance Solid powder
Description Laropiprant is a prostaglandin D2 receptor (DP1) antagonist with niacin-induced vasodilation inhibiting activity. Laropiprant binds to and inhibits the activity of DP1, a G-protein coupled receptor. Via competing with prostaglandin D2 (PG D2) for binding to DP1, this agent prevents PG D2-induced vasodilation and increased blood flow. As niacin induces the synthesis of PG D2, predominantly in the skin, administration of laropiprant may prevent niacin-induced vasodilation in the skin and facial flushing.
Laropiprant is an indolyl carboxylic acid.
Laropiprant is an ingredient in the EMA-withdrawn product Pelzont.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms (3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta(b)indol-3-yl acetic acid
laropiprant
MK-0524
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7: Dingemanse J, Wood N, Jorga K, Kettler R. Pharmacokinetics and pharmacodynamics of single and multiple doses of the MAO-B inhibitor lazabemide in healthy subjects. Br J Clin Pharmacol. 1997 Jan;43(1):41-7. PubMed PMID: 9056051.
8: Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group. Ann Neurol. 1996 Jul;40(1):99-107. PubMed PMID: 8687199.
9: Dingemanse J, Hussain Y, Korn A. Tyramine pharmacodynamics during combined administration of lazabemide and moclobemide. Int J Clin Pharmacol Ther. 1996 Apr;34(4):172-7. PubMed PMID: 8861736.
10: Cesura AM, Gottowik J, Lahm HW, Lang G, Imhof R, Malherbe P, Röthlisberger U, Da Prada M. Investigation on the structure of the active site of monoamine oxidase-B by affinity labeling with the selective inhibitor lazabemide and by site-directed mutagenesis. Eur J Biochem. 1996 Mar 15;236(3):996-1002. PubMed PMID: 8665924.
11: Bondiolotti GP, Galva MD, Villa F, Sciaba L, Picotti GB. In vitro effects on monoamine uptake and release by the reversible monoamine oxidase-B inhibitors lazabemide and N-(2-aminoethyl)-p-chlorobenzamide: a comparison with L-deprenyl. Biochem Pharmacol. 1995 Jun 29;50(1):97-102. PubMed PMID: 7605351.
12: Suzuki T, Akaike N, Ueno K, Tanaka Y, Himori N. MAO inhibitors, clorgyline and lazabemide, prevent hydroxyl radical generation caused by brain ischemia/reperfusion in mice. Pharmacology. 1995 Jun;50(6):357-62. PubMed PMID: 7568334.
13: Davis PP, Crews T, Bradford JJ, Edom RW. Determination of Ro 19-6327 (Lazabemide) in human plasma and urine by gas chromatography-negative chemical ionization mass spectrometry. J Chromatogr B Biomed Appl. 1995 Mar 24;665(2):327-35. PubMed PMID: 7795812.
14: Galva MD, Bondiolotti GP, Olasmaa M, Picotti GB. Effect of aging on lazabemide binding, monoamine oxidase activity and monoamine metabolites in human frontal cortex. J Neural Transm Gen Sect. 1995;101(1-3):83-94. PubMed PMID: 8695059.
15: Holford NH, Guentert TW, Dingemanse J, Kettler R. Pharmacodynamics of lazabemide, a reversible and selective inhibitor of monoamine oxidase B. Br J Clin Pharmacol. 1994 Jun;37(6):553-7. PubMed PMID: 7917773; PubMed Central PMCID: PMC1364814.
16: Guentert TW, Holford NH, Pfefen JP, Dingemanse J. Mixed linear and non-linear disposition of lazabemide, a reversible and selective inhibitor of monoamine oxidase B. Br J Clin Pharmacol. 1994 Jun;37(6):545-51. PubMed PMID: 7917772; PubMed Central PMCID: PMC1364813.
17: A controlled trial of lazabemide (Ro 19-6327) in levodopa-treated Parkinson's disease. Parkinson Study Group. Arch Neurol. 1994 Apr;51(4):342-7. PubMed PMID: 8155011.
18: Henriot S, Kuhn C, Kettler R, Da Prada M. Lazabemide (Ro 19-6327), a reversible and highly sensitive MAO-B inhibitor: preclinical and clinical findings. J Neural Transm Suppl. 1994;41:321-5. PubMed PMID: 7931245.
19: LeWitt PA, Segel SA, Mistura KL, Schork MA. Symptomatic anti-parkinsonian effects of monoamine oxidase-B inhibition: comparison of selegiline and lazabemide. Clin Neuropharmacol. 1993 Aug;16(4):332-7. PubMed PMID: 8374913.
20: A controlled trial of lazabemide (RO19-6327) in untreated Parkinson's disease. Parkinson Study Group. Ann Neurol. 1993 Apr;33(4):350-6. PubMed PMID: 8489205.
PubChem Compound 71307
Last Modified Nov 11 2021
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